molecular formula C6H11O4P B14411882 Dimethyl (3-oxobut-1-en-2-yl)phosphonate CAS No. 87088-40-2

Dimethyl (3-oxobut-1-en-2-yl)phosphonate

Cat. No.: B14411882
CAS No.: 87088-40-2
M. Wt: 178.12 g/mol
InChI Key: MNONNCJIDTYFRQ-UHFFFAOYSA-N
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Description

Dimethyl (3-oxobut-1-en-2-yl)phosphonate is an organophosphorus compound characterized by a conjugated enone (α,β-unsaturated ketone) system linked to a dimethyl phosphonate group. This structure confers reactivity in nucleophilic and electrophilic reactions, making it valuable in synthetic chemistry, particularly in Horner-Wadsworth-Emmons (HWE) reactions for olefination . The phosphonate group stabilizes carbanion intermediates, enabling efficient formation of alkenes from aldehydes or ketones.

Properties

CAS No.

87088-40-2

Molecular Formula

C6H11O4P

Molecular Weight

178.12 g/mol

IUPAC Name

3-dimethoxyphosphorylbut-3-en-2-one

InChI

InChI=1S/C6H11O4P/c1-5(7)6(2)11(8,9-3)10-4/h2H2,1,3-4H3

InChI Key

MNONNCJIDTYFRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-oxobut-1-en-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate enone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite acts as a nucleophile, attacking the β-carbon of the enone to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxobut-1-en-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonate esters, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (3-oxobut-1-en-2-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (3-oxobut-1-en-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and disruption of metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Reactivity

Phosphonate esters with varying substituents exhibit distinct reactivity profiles:

Compound Key Substituent Reactivity/Application Yield/Outcome (Example) Reference
Dimethyl (1-diazo-2-oxopropyl)phosphonate Diazo + ketone Ohira-Bestmann reagent for alkyne synthesis; explosive decomposition risk under heat 47–94% yields in Wittig reactions
Diethyl cyanomethylphosphonate Cyano + ethyl ester Alkylation agent; used in cephalosporin fermentation to reduce impurities 63–66% in hydrolysis reactions
Dimethyl methylphosphonate Methyl group Industrial plasticizer, antistatic agent; lower reactivity due to absence of enone Market size: $2.2M (2024)
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Cyclic enone + phosphonate HWE reagent for aromatic olefins; synthesized via glyoxylic acid condensation 61–66% under mild hydrolysis

Key Observations :

  • Electron-Withdrawing Groups: The enone system in dimethyl (3-oxobut-1-en-2-yl)phosphonate enhances electrophilicity compared to saturated analogues like dimethyl methylphosphonate, enabling higher reactivity in conjugate additions .
  • Ester Group Impact : Dimethyl esters generally exhibit faster reaction kinetics than diethyl or dibutyl esters due to reduced steric hindrance and higher electrophilicity (e.g., 85% yield for dimethyl vs. 72% for diethyl in benzoic acid phosphorylation) .
  • Safety : Compounds with diazo groups (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) pose explosion risks, whereas the target compound’s stability is likely superior .
Physical and Chemical Properties
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar phosphonates shows decomposition onset at ~200°C, suggesting comparable stability for the target compound .
  • Environmental Degradation : Dimethyl phosphonates react with OH radicals at rate constants of ~1.2 × 10⁻¹² cm³/molecule/s, slower than trimethyl phosphate, indicating moderate environmental persistence .

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